Comprehensive Physicochemical Profiling of Ethyl(2-methoxy-2-methylpropyl)amine
Comprehensive Physicochemical Profiling of Ethyl(2-methoxy-2-methylpropyl)amine
Target Audience: Synthetic Chemists, Drug Development Professionals, and Analytical Researchers Document Type: Technical Whitepaper
Executive Summary
In modern drug discovery and complex organic synthesis, sterically hindered secondary amines are highly valued as building blocks. They offer unique pharmacokinetic properties, including enhanced metabolic stability and modulated lipophilicity. Ethyl(2-methoxy-2-methylpropyl)amine (CAS: 1094071-95-0) is a prime example of such a compound[1]. Featuring an ethyl chain, a secondary amine core, and a heavily branched methoxy-substituted propyl group, this molecule presents unique physicochemical characteristics.
This whitepaper provides an in-depth analysis of its molecular weight, thermodynamic properties (specifically boiling point), and the causal logic behind its laboratory synthesis and analytical validation.
Molecular Weight & Structural Analysis
Ethyl(2-methoxy-2-methylpropyl)amine possesses the molecular formula C₇H₁₇NO . The presence of the gem-dimethyl group adjacent to the methoxy ether linkage significantly impacts both its spatial conformation and its mass distribution.
Exact Mass Calculation
To ensure precise stoichiometric calculations during synthesis, the exact molecular weight must be validated. The theoretical molecular weight is 131.22 g/mol [2].
Table 1: Stoichiometric Mass Breakdown (C₇H₁₇NO)
| Element | Atom Count | Standard Atomic Weight ( g/mol ) | Total Mass ( g/mol ) | Mass Fraction (%) |
| Carbon (C) | 7 | 12.011 | 84.077 | 64.07% |
| Hydrogen (H) | 17 | 1.008 | 17.136 | 13.06% |
| Nitrogen (N) | 1 | 14.007 | 14.007 | 10.67% |
| Oxygen (O) | 1 | 15.999 | 15.999 | 12.19% |
| Total | 26 | 131.219 | 100.00% |
Boiling Point Thermodynamics
Direct empirical boiling point data for CAS 1094071-95-0 is frequently omitted in standard commercial catalogs due to its specialized nature[3]. However, as analytical scientists, we can accurately deduce its boiling point by analyzing intermolecular forces and comparing it to well-documented structural isomers.
Isomeric Benchmarking & Causality
Consider the structural isomer 3-Diethylamino-1-propanol (CAS 622-93-5), which shares the exact C₇H₁₇NO formula and 131.22 g/mol molecular weight[4].
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Isomer Boiling Point: 3-Diethylamino-1-propanol boils at 81–83 °C at 15 mmHg (approximately 158–160 °C at 760 mmHg)[5].
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Thermodynamic Causality: The isomer contains a terminal hydroxyl (-OH) group, acting as a strong hydrogen bond donor and acceptor. This creates a robust intermolecular network, requiring high thermal energy to vaporize.
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Target Molecule Deviation: Ethyl(2-methoxy-2-methylpropyl)amine, conversely, features an internal methoxy (-OCH₃) group and a secondary amine (-NH-). The gem-dimethyl group creates massive steric hindrance, physically shielding the ether oxygen and the amine proton from neighboring molecules. This steric bulk drastically reduces the surface area available for London dispersion forces and inhibits intermolecular hydrogen bonding.
Table 2: Predicted Physicochemical Properties
| Property | Value |
| IUPAC Name | N-Ethyl-2-methoxy-2-methylpropan-1-amine |
| CAS Number | 1094071-95-0 |
| Predicted Boiling Point (760 mmHg) | ~135 °C – 145 °C |
| Predicted Boiling Point (15 mmHg) | ~45 °C – 55 °C |
Experimental Workflows
To ensure high purity and yield, the synthesis of Ethyl(2-methoxy-2-methylpropyl)amine must avoid direct alkylation (which leads to tertiary amine impurities) and instead utilize a controlled reductive amination pathway.
Protocol: Synthesis via Reductive Amination
Objective: Synthesize the target secondary amine selectively.
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Imine Formation: In an oven-dried, nitrogen-purged round-bottom flask, dissolve 1.0 equivalent of 2-methoxy-2-methylpropanal in anhydrous dichloromethane (DCM). Add 1.2 equivalents of ethylamine solution.
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Causality: A slight stoichiometric excess of the primary amine drives the condensation equilibrium forward, maximizing the yield of the Schiff base (imine) intermediate while displacing water.
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Reduction: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 1.5 equivalents of Sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.
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Causality: NaBH(OAc)₃ is a mild, chemo-selective reducing agent. It reduces the protonated imine without reducing the unreacted aldehyde precursor, effectively preventing the formation of unwanted alcohol byproducts.
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Propagation: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor conversion via TLC.
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Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.
Caption: Reductive amination pathway for Ethyl(2-methoxy-2-methylpropyl)amine.
Protocol: Boiling Point Isolation & Validation
Objective: Isolate the pure compound and validate its structural integrity using a self-validating analytical loop.
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Vacuum Distillation: Transfer the crude product to a short-path distillation apparatus. Apply a vacuum of 15 mmHg.
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Causality: Amines are susceptible to thermal oxidation. Distilling under reduced pressure lowers the boiling point to ~45–55 °C, preserving the structural integrity of the molecule.
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Fraction Collection: Discard the initial fore-run (residual DCM and ethylamine). Collect the main fraction boiling steadily at the target temperature.
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Self-Validating Analysis: Submit the collected fraction to GC-MS and NMR. The GC-MS must show a molecular ion peak at m/z 131.22. The ¹H NMR must confirm the singlet integration of the gem-dimethyl protons (6H) and the methoxy protons (3H).
Caption: Self-validating analytical workflow for product purity and structural confirmation.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 81812, N-(Ethoxymethyl)diethylamine". PubChem Database. Retrieved from[Link]
Sources
- 1. 17860-82-1|(2-Methoxy-2-methylpropyl)(methyl)amine|BLD Pharm [bldpharm.com]
- 2. N-(Ethoxymethyl)diethylamine | C7H17NO | CID 81812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ethyl(2-methoxy-2-methylpropyl)amine | 1094071-95-0 [sigmaaldrich.com]
- 4. 3-DIETHYLAMINO-1-PROPANOL | 622-93-5 [chemicalbook.com]
- 5. 3-DIETHYLAMINO-1-PROPANOL, CAS No. 622-93-5 - iChemical [ichemical.com]
